molecular formula C16H17NO5S B4584096 methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate

methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No. B4584096
M. Wt: 335.4 g/mol
InChI Key: NRBBCSPFGAHREB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that showcase the flexibility and complexity of organic synthesis. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization demonstrates a method that might be analogous to synthesizing the target compound. This process indicates the potential for creating complex molecules from simpler precursors under specific conditions, such as the presence of catalytic amounts of PdI2 in conjunction with an excess of KI in N,N-dimethylacetamide (DMA) as the solvent (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction to establish the configuration of molecules. For compounds similar to the target compound, such as methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, X-ray analysis has been used to determine the molecular configuration, showcasing the importance of structural analysis in understanding the chemical nature and potential reactivity of a compound (Chan, Ma, & Mak, 1977).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds demonstrate the reactivity and potential applications of these molecules. For example, the Gewald reaction, a versatile method for synthesizing thiophene derivatives, showcases the chemical reactivity of sulfur-containing heterocycles, which is relevant to understanding the chemical behavior of methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate (Adib et al., 2014).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The crystal structure analysis of similar compounds provides insights into the arrangement of molecules in solid form and the potential intermolecular interactions that might influence physical properties (Vasu et al., 2004).

Chemical Properties Analysis

The chemical properties of a compound, including its reactivity, stability, and functional group transformations, are fundamental to its applications in synthesis and industry. Studies on related compounds, such as the reaction mechanisms and transformations involving thiophene derivatives, offer insights into the chemical behavior of methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate and its potential as a building block in organic synthesis (Youssef, 2009).

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate represents a class of compounds that have been studied for their potential in various chemical syntheses and modifications. One such example includes the study by Gabriele et al. (2006), which demonstrated a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method offers a significant degree of stereoselectivity, predominantly forming Z isomers, confirmed through X-ray diffraction analysis (Gabriele et al., 2006).

Photodegradation Studies

Research on the photodegradation of crude oil components, including 2-methyl-,3-methyl- and 2,3-dimethylbenzo[b]thiophene, by Andersson and Bobinger (1996), provides insights into the environmental fate of these compounds post-oil spill. The study delineates the primary reaction pathways, which involve oxidation to carboxylic acids followed by ring opening and sulfur oxidation, ultimately leading to 2-sulfobenzoic acid (Andersson & Bobinger, 1996).

Heterocyclic Chemistry and Coordination Compounds

Significant contributions to the field of heterocyclic chemistry and the development of coordination compounds have been made through the synthesis of novel molecules. For instance, Buldurun et al. (2019) explored the creation of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde. These complexes not only exhibit interesting structural characteristics but also possess potential for applications in catalysis and material science, highlighting the versatility of compounds within this chemical family (Buldurun et al., 2019).

Metal-Organic Frameworks (MOFs)

Wang et al. (2016) conducted a study on the functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. These MOFs demonstrated significant gas adsorption properties and sensing activities, showcasing the potential of methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate derivatives in the development of new materials for environmental monitoring and gas storage applications (Wang et al., 2016).

properties

IUPAC Name

methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-9-8-11(16(19)22-4)15(23-9)17-14(18)10-6-5-7-12(20-2)13(10)21-3/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBBCSPFGAHREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2,3-dimethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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